(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium
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Overview
Description
(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium is an organometallic compound that features a palladium center coordinated to a cyclopentadienyl ring and a phenyl-substituted propenyl ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium typically involves the reaction of palladium precursors with cyclopentadienyl and phenyl-propenyl ligands under controlled conditions. One common method involves the use of palladium chloride (PdCl2) as a starting material, which is reacted with cyclopentadiene and phenyl-propenyl derivatives in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) species.
Reduction: Reduction reactions can convert the palladium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or phenyl-propenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and in solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) complexes, while substitution reactions can produce a variety of palladium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings . These reactions are essential for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of new drugs and therapeutic agents. Its ability to facilitate specific chemical reactions can be harnessed in the synthesis of biologically active compounds.
Industry
In the industrial sector, this palladium compound is used in the production of fine chemicals and advanced materials. Its catalytic properties are exploited in processes such as polymerization and the manufacture of pharmaceuticals .
Mechanism of Action
The mechanism of action of (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium involves the coordination of the palladium center to the cyclopentadienyl and phenyl-propenyl ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates, which then undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Cobalt, (η5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-η)-1-phenylboratabenzene]: This compound features a cobalt center instead of palladium and has similar structural properties.
Ferrocene: A well-known organometallic compound with an iron center coordinated to two cyclopentadienyl rings.
Ruthenocene: Similar to ferrocene but with a ruthenium center.
Uniqueness
The uniqueness of (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium lies in its specific coordination environment and the ability to facilitate a wide range of chemical reactions. Its palladium center provides distinct catalytic properties that are not observed in similar compounds with different metal centers.
Properties
Molecular Formula |
C14H14Pd |
---|---|
Molecular Weight |
288.68 g/mol |
InChI |
InChI=1S/C9H9.C5H5.Pd/c1-2-6-9-7-4-3-5-8-9;1-2-4-5-3-1;/h2-8H,1H2;1-5H; |
InChI Key |
STDKYMKMBSTDJK-UHFFFAOYSA-N |
Canonical SMILES |
[CH2][CH][CH]C1=CC=CC=C1.[CH]1[CH][CH][CH][CH]1.[Pd] |
Origin of Product |
United States |
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